A Technical Guide to N-(9H-Xanthen-9-yl) and N-(9-Oxo-9H-xanthen-9-yl) Benzenesulfonamides: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to N-(9H-Xanthen-9-yl) and N-(9-Oxo-9H-xanthen-9-yl) Benzenesulfonamides: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Xanthene-Benzenesulfonamide Scaffolds in Medicinal Chemistry
The convergence of the xanthene nucleus and the benzenesulfonamide moiety has given rise to a class of compounds with significant therapeutic potential. While the specific compound 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide is not extensively documented with a publicly available CAS number, the broader family of N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamides has garnered considerable interest in drug discovery. These hybrid molecules are being explored for a range of applications, most notably as anticancer agents.[1]
The xanthene framework, a planar tricyclic system, is a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA.[1] Xanthones, or 9-oxo-xanthenes, are also of great interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The benzenesulfonamide group, a cornerstone of medicinal chemistry, is a key pharmacophore in a multitude of approved drugs, often acting as an enzyme inhibitor by binding to metal ions in active sites.[4] The strategic combination of these two pharmacores in a single molecule has led to the development of novel compounds with promising antiproliferative and enzyme-inhibitory activities.
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamides, offering insights for researchers and professionals in the field of drug development.
Synthesis and Characterization
The synthesis of N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamides typically involves a multi-step process, culminating in the coupling of a substituted xanthene or xanthone amine with a benzenesulfonyl chloride.
General Synthetic Approach
A common synthetic route to N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides begins with the cyclization of a 2-(2-nitrophenoxy)benzoic acid to form a nitro-9H-xanthen-9-one.[1] This is followed by the reduction of the nitro group to an amine, which is then reacted with a substituted benzenesulfonyl chloride to yield the final product.[1]
A related compound, 4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide, has a documented CAS number of 6326-06-3 .[5] The synthesis of N-(9H-xanthen-9-yl) derivatives would likely involve the reaction of 9H-xanthen-9-amine with the appropriate benzenesulfonyl chloride.
Experimental Protocol: Synthesis of Substituted N-(9-oxo-9H-xanthen-4-yl) benzenesulfonamide[1]
-
Step 1: Cyclization to Nitro-9H-xanthen-9-one. 2-(2-Nitrophenoxy)benzoic acid is cyclized in the presence of sulfuric acid under reflux conditions.
-
Step 2: Reduction to Amino-9H-xanthen-9-one. The resulting nitro-9H-xanthen-9-one is treated with stannous chloride dihydrate in concentrated hydrochloric acid to afford the corresponding amino-9H-xanthen-9-one.
-
Step 3: Sulfonamide Formation. The amino-9H-xanthen-9-one is dissolved in a suitable solvent such as chloroform. Triethylamine (1.25 equivalents) is added, followed by the dropwise addition of the appropriate benzenesulfonyl chloride (1.1 equivalents). The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified, typically by filtration and column chromatography.
Caption: General synthetic workflow for N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.
Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
-
Elemental Analysis: To confirm the empirical formula.
Therapeutic Potential and Biological Activity
The primary therapeutic application explored for this class of compounds is as anticancer agents. Their mechanism of action is thought to involve multiple pathways, including enzyme inhibition and DNA intercalation.
Antiproliferative Activity
Several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC).[1]
| Compound ID | Substitution on Benzenesulfonamide | Cell Line | IC₅₀ (µM) |
| 5i | 4-Methoxy | MDA-MB-231 | 25.2[1] |
| T-47D | 19.7[1] | ||
| SK-N-MC | 25.2[1] | ||
| Etoposide | (Positive Control) | T-47D | 32.7[1] |
Table 1: Antiproliferative Activity of a Representative N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide.
Structure-activity relationship (SAR) studies have suggested that the presence of electron-donating groups on the benzenesulfonamide ring can enhance antiproliferative activity.[1] For instance, the 4-methoxy derivative (5i ) showed higher potency against the T-47D breast cancer cell line than the standard anticancer drug etoposide.[1]
Enzyme Inhibition
Caption: Inhibition of PGAM1 by N-xanthone benzenesulfonamides disrupts cancer cell metabolism.
Future Directions and Conclusion
The N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamide scaffolds represent a promising area for the development of novel therapeutic agents, particularly in oncology. The synthetic accessibility and the potential for diverse substitutions on both the xanthene and benzenesulfonamide rings allow for the generation of large compound libraries for screening and lead optimization.
Future research in this area should focus on:
-
Elucidation of specific molecular targets and mechanisms of action.
-
Expansion of SAR studies to improve potency and selectivity.
-
In vivo evaluation of lead compounds in preclinical cancer models.
-
Exploration of other potential therapeutic applications beyond cancer.
References
-
The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC. Available at: [Link]
-
Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone - DigitalOcean. Available at: [Link]
-
Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC. Available at: [Link]
-
A radical–radical cross-coupling reaction of xanthene with sulfonyl hydrazides: facile access to xanthen-9-sulfone derivatives - Chemical Communications (RSC Publishing). Available at: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. Available at: [Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]
-
Cas 4381-14-0,9-(9H-xanthen-9-yl) - LookChem. Available at: [Link]
-
Synthesis of Xanthones: An Overview - Sigarra. Available at: [Link]
-
Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - Semantic Scholar. Available at: [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. Available at: [Link]
-
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide - CAS Common Chemistry. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]
Sources
- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6326-06-3|4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
